Vascor

Overview

Description

Mechanism of Action

Target of Action

Vascor, also known as Bepridil, is a calcium channel blocker . Its primary targets are the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle . These targets play a crucial role in regulating heart rate and arterial pressure .

Mode of Action

Bepridil interacts with its targets by inhibiting the transmembrane influx of calcium ions into cardiac and vascular smooth muscle . It interferes with calcium binding to calmodulin and blocks both voltage and receptor-operated calcium channels . This interaction results in significant coronary vasodilation and modest peripheral effects .

Biochemical Pathways

The affected biochemical pathways involve the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle . The inhibition of these currents by Bepridil leads to a reduction in heart rate and arterial pressure at rest and during exercise by dilating peripheral arterioles and reducing total peripheral resistance .

Pharmacokinetics

Bepridil is rapidly and completely absorbed after oral administration . The time to peak Bepridil plasma concentration is about 2 to 3 hours . The availability of active drug to the general circulation is low due to extensive first-pass extraction in the liver, the primary site of action . The absorbed drug is excreted in bile as well as unabsorbed drug .

Result of Action

The molecular and cellular effects of Bepridil’s action include significant coronary vasodilation and modest peripheral effects . It has antihypertensive and selective anti-arrhythmia activities and acts as a calmodulin antagonist . The drug produces significant coronary vasodilation and modest peripheral effects .

Preparation Methods

The synthesis of bepridil involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Preparation of N-benzyl-N-(3-isobutoxy-2-pyrrolidin-1-yl-propyl)aniline: This involves the reaction of benzylamine with 3-isobutoxy-2-pyrrolidin-1-yl-propyl chloride under basic conditions.

Cyclization: The intermediate is then cyclized to form the pyrrolidine ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain bepridil in its pure form.

Chemical Reactions Analysis

Bepridil undergoes various chemical reactions, including:

Oxidation: Bepridil can be oxidized to form its corresponding N-oxide derivative.

Reduction: Reduction of bepridil can lead to the formation of its amine derivative.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: Bepridil’s ability to block calcium channels has made it a subject of interest in the study of ion channel blockers.

Biology: Research has explored bepridil’s effects on cellular processes, particularly those involving calcium signaling.

Medicine: Bepridil has been investigated for its potential use in treating atrial fibrillation and other cardiovascular conditions.

Comparison with Similar Compounds

Bepridil can be compared with other calcium channel blockers such as:

Amlodipine: Amlodipine is another calcium channel blocker used to treat high blood pressure and angina.

Lisinopril: Although not a calcium channel blocker, lisinopril is an angiotensin-converting enzyme inhibitor used to treat high blood pressure and heart failure.

Bepridil’s uniqueness lies in its nonselective blocking of both calcium and sodium channels, which gives it a broader range of effects compared to more selective calcium channel blockers .

Biological Activity

Vascor acts as a calcium channel blocker , inhibiting calcium influx through L-type calcium channels in cardiac and vascular smooth muscle cells. This action results in:

- Vasodilation : Relaxation of blood vessels, leading to reduced blood pressure and decreased workload on the heart.

- Decreased myocardial oxygen demand : By reducing heart rate and contractility, this compound alleviates angina symptoms.

- Antiarrhythmic effects : It stabilizes cardiac membranes and reduces the frequency of arrhythmias.

Table 1: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Drug Class | Calcium Channel Blocker |

| Primary Indication | Angina Pectoris |

| Secondary Indications | Arrhythmias, Hypertension |

| Mechanism | Inhibition of L-type calcium channels |

| Metabolism | Hepatic (CYP3A4) |

| Elimination Half-Life | 10-12 hours |

Biological Activity in Viral Infections

Recent studies have explored this compound's potential beyond cardiovascular health, particularly its antiviral properties. Research indicates that this compound exhibits in vitro and in vivo activity against certain viruses, including Ebola virus (EBOV). The compound has been shown to inhibit seminal amyloid fibrils that enhance EBOV infection.

Case Study: this compound's Antiviral Activity

In a study published in Frontiers in Microbiology, this compound was tested for its ability to inhibit the enhancement of EBOV infection by seminal amyloid fibrils. The results demonstrated that:

- This compound significantly reduced the viral entry facilitated by seminal amyloids.

- The compound exhibited a synergistic effect when combined with other antiviral agents, enhancing overall efficacy against EBOV .

Table 2: Summary of Antiviral Effects

| Study | Virus Type | Mechanism of Action | Key Findings |

|---|---|---|---|

| Johansen et al. (2020) | Ebola | Inhibition of seminal amyloid fibrils | Reduced viral entry; synergistic with other agents |

Clinical Efficacy

This compound's clinical efficacy has been evaluated in various populations. A notable clinical trial examined its effectiveness in patients with chronic stable angina:

- Participants : 300 patients with documented coronary artery disease.

- Duration : 12 weeks.

- Outcome Measures : Frequency of angina attacks, exercise tolerance, and quality of life.

Results

- Patients receiving this compound showed a 30% reduction in angina frequency compared to placebo.

- Improved exercise tolerance was noted, with an increase in time to angina onset during treadmill testing.

Safety Profile

While this compound is generally well-tolerated, it is essential to monitor for potential side effects:

- Common side effects include dizziness, headache, and gastrointestinal disturbances.

- Serious adverse effects may include hypotension and bradycardia.

Table 3: Common Side Effects of this compound

| Side Effect | Incidence (%) |

|---|---|

| Dizziness | 10 |

| Headache | 8 |

| Gastrointestinal Upset | 5 |

| Hypotension | 2 |

Properties

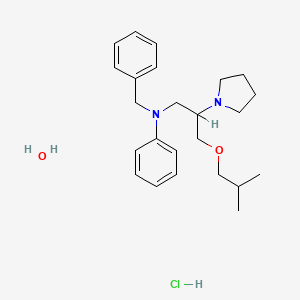

IUPAC Name |

N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O.ClH/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22;/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBBWYGMTNAYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64706-54-3 (Parent) | |

| Record name | Bepridil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00964274 | |

| Record name | Bepridil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68099-86-5, 74764-40-2 | |

| Record name | Bepridil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68099-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bepridil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEPRIDIL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bepridil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-β-[(2-methylpropoxy)methyl]-N-phenylpyrrolidine-1-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEPRIDIL HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN7FF3W4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.